molecular formula C7H8O3 B075957 Sarkomycin CAS No. 11031-48-4

Sarkomycin

Cat. No. B075957
CAS RN: 11031-48-4
M. Wt: 140.14 g/mol
InChI Key: ILFPCMXTASDZKM-YFKPBYRVSA-N
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Description

Sarkomycin is a natural product that was first isolated from Streptomyces sarkosylensis in 1968. It belongs to the class of tetramic acid antibiotics and is known for its potent antitumor activity. Sarkomycin has been extensively studied in the field of cancer research due to its ability to inhibit the growth of various cancer cell lines.

Mechanism Of Action

The exact mechanism of action of sarkomycin is not fully understood. However, it is believed to inhibit the synthesis of DNA and RNA, which are essential for the growth and division of cancer cells. Sarkomycin has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.

Biochemical And Physiological Effects

Sarkomycin has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II, DNA polymerase, and RNA polymerase. Sarkomycin has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for preventing the growth and spread of cancer.

Advantages And Limitations For Lab Experiments

One advantage of sarkomycin is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of sarkomycin is its low solubility in water, which can make it difficult to administer in vivo. Sarkomycin also has a short half-life, which can limit its effectiveness as a cancer therapy.

Future Directions

There are several future directions for sarkomycin research. One direction is the development of new synthesis methods that can improve the yield and purity of sarkomycin. Another direction is the development of new formulations that can improve the solubility and stability of sarkomycin in vivo. Additionally, further studies are needed to fully understand the mechanism of action of sarkomycin and to identify potential drug targets for cancer therapy. Finally, clinical trials are needed to evaluate the safety and efficacy of sarkomycin as a cancer therapy in humans.
Conclusion
In conclusion, sarkomycin is a natural product that has potent antitumor activity. It has been extensively studied in the field of cancer research and has shown promising results in inhibiting the growth of various cancer cell lines. Sarkomycin has several biochemical and physiological effects, including the inhibition of DNA and RNA synthesis and the induction of apoptosis in cancer cells. While sarkomycin has advantages as a potential cancer therapy, such as its potent antitumor activity, it also has limitations, such as its low solubility and short half-life. Further research is needed to fully understand the mechanism of action of sarkomycin and to develop new formulations that can improve its effectiveness as a cancer therapy.

Synthesis Methods

Sarkomycin can be synthesized by fermentation of Streptomyces sarkosylensis. The fermentation broth is then extracted with organic solvents, and the crude extract is purified using various chromatographic techniques. The final product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Sarkomycin has been extensively studied in the field of cancer research due to its potent antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Sarkomycin has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for preventing the growth and spread of cancer.

properties

CAS RN

11031-48-4

Product Name

Sarkomycin

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

(1S)-2-methylidene-3-oxocyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H8O3/c1-4-5(7(9)10)2-3-6(4)8/h5H,1-3H2,(H,9,10)/t5-/m0/s1

InChI Key

ILFPCMXTASDZKM-YFKPBYRVSA-N

Isomeric SMILES

C=C1[C@H](CCC1=O)C(=O)O

SMILES

C=C1C(CCC1=O)C(=O)O

Canonical SMILES

C=C1C(CCC1=O)C(=O)O

Other CAS RN

11031-48-4

Related CAS

874-21-5 (hydrochloride salt)

synonyms

sarkomycin A
sarkomycin A, sodium salt

Origin of Product

United States

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